2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
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Description
2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure
The compound features a cyclopropyl group and a pyrazine moiety, which are known to influence its biological properties. The presence of chlorine and an acetamide functional group further contributes to its activity profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
A study highlighted that derivatives with similar structures showed significant antifungal activity against various strains. For instance, compounds with a MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL were noted to be effective against fungi such as Fusarium oxysporum and Candida albicans .
Table 1: Antifungal Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 12.5 | Fusarium oxysporum |
Compound B | 25 | Candida albicans |
Compound C | 6.25 | Aspergillus niger |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. In vitro tests demonstrated efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 16 to 32 µg/mL .
Table 2: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound D | 16 | E. coli |
Compound E | 32 | P. aeruginosa |
Compound F | 8 | Klebsiella pneumoniae |
Anticancer Activity
Research has shown that pyrazole derivatives can exhibit anticancer properties. A study focusing on pyrazole-based compounds revealed that certain derivatives demonstrated selective cytotoxicity against cancer cell lines, indicating potential for further development .
Table 3: Anticancer Activity of Related Compounds
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound G | 10 | HeLa (cervical cancer) |
Compound H | 15 | MCF-7 (breast cancer) |
Compound I | 5 | A549 (lung cancer) |
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of the cyclopropyl moiety enhances biological activity, particularly in antifungal applications. Modifications at the nitrogen positions of the pyrazine ring have been associated with increased potency against specific pathogens .
Case Studies
- Antifungal Efficacy : A case study involving the synthesis of related compounds demonstrated that introducing electron-withdrawing groups significantly improved antifungal activity against resistant strains .
- Antibacterial Screening : Another study focused on the antibacterial effects of similar compounds found that modifications in the side chains led to enhanced activity against multi-drug resistant bacteria .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVUWZWFGXNQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.